molecular formula C12H9Cl2NO3 B12079927 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione CAS No. 64697-66-1

3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione

Cat. No.: B12079927
CAS No.: 64697-66-1
M. Wt: 286.11 g/mol
InChI Key: MDKIXYCXEUCFSX-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a substituted pyrrole-2,5-dione core. The molecule features dichloro substituents at positions 3 and 4 of the maleimide ring and a 4-methoxybenzyl group at the N-1 position. This structural motif is critical for its physicochemical and biological properties, including electronic effects (via the electron-donating methoxy group) and steric bulk, which influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

64697-66-1

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

3,4-dichloro-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H9Cl2NO3/c1-18-8-4-2-7(3-5-8)6-15-11(16)9(13)10(14)12(15)17/h2-5H,6H2,1H3

InChI Key

MDKIXYCXEUCFSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves the condensation of 2,3-dichloromaleic anhydride with 4-methoxybenzylamine (PMB-NH2) in a polar aprotic solvent. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl groups of the anhydride to form a maleamic acid intermediate. Cyclization to the maleimide is achieved through acid-catalyzed dehydration.

In a protocol adapted from Lima et al., microwave irradiation significantly accelerates the reaction. Under dielectric heating at 150°C for 15–20 minutes in ethanol with acetic acid as a catalyst, yields reach 70.21%, compared to 39.56% under traditional reflux for 2 hours. The microwave method eliminates solvent degradation and reduces side reactions, as evidenced by the absence of byproducts in LC-MS analysis.

Table 1: Comparative Yields of Maleimide Formation

MethodSolventCatalystTimeYield (%)
Microwave irradiationEthanolAcOH15 min70.21
Conventional refluxEthanolAcOH2 h39.56

Chlorination of 3,4-Dihydroxypyrrolidine-2,5-Dione Precursors

Synthesis of (3R,4R)-3,4-Dihydroxy-1-(4-Methoxybenzyl)Pyrrolidine-2,5-Dione

A chiral precursor is synthesized by condensing L-tartaric acid with PMB-NH2 in refluxing xylene for 12 hours, yielding 85% of the dihydroxy intermediate. The reaction employs a Dean-Stark apparatus to remove water, driving the equilibrium toward imide formation. The product is isolated as a white powder via filtration and washing with cold dichloromethane.

Chlorination and Elimination to Maleimide

The dihydroxy intermediate undergoes chlorination using phosphorus pentachloride (PCl5) in dichloromethane at 0°C, followed by elimination with toluenesulfonyl chloride (TsCl) and triethylamine (Et3N). This two-step process converts the hydroxyl groups to chlorine atoms while forming the maleimide ring. The final compound is purified via column chromatography (hexane:ethyl acetate, 7:3), achieving 68% overall yield.

Table 2: Chlorination and Elimination Conditions

StepReagentsTemperatureTimeYield (%)
ChlorinationPCl5, CH2Cl20°C2 h85
EliminationTsCl, Et3NRT1 h80

Catalytic Cyclization of Maleamic Acid Intermediates

Acid-Catalyzed Cyclization

Maleamic acid intermediates derived from 2,3-dichloromaleic anhydride and PMB-NH2 are cyclized using sulfuric acid in glacial acetic acid. A study by Ambeed et al. demonstrates that maintaining the reaction at 60°C for 45 minutes maximizes yield (75%) while minimizing decomposition. The crude product is washed with aqueous sodium bicarbonate and recrystallized from ethanol.

Sodium Acetate–Acetic Anhydride Method

An alternative cyclization employs sodium acetate and acetic anhydride under reflux. This method, adapted for sterically hindered amines, achieves 70% yield by preventing premature ring closure. The protocol is particularly effective for substrates with electron-donating groups like the 4-methoxybenzyl moiety.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum (600 MHz, DMSO-d6) of the target compound shows characteristic signals:

  • δ 3.72 (s, 3H, OCH3)

  • δ 4.46–4.50 (m, 2H, NCH2)

  • δ 7.07–7.84 (m, 4H, aromatic protons).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 minutes. LC-MS (APCI) exhibits a molecular ion peak at m/z 299.02 [M+H]+, consistent with the molecular formula C12H9Cl2NO3.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Microwave-assisted synthesis offers the shortest reaction time (15 minutes) and highest yield (70%) but requires specialized equipment.

  • Chlorination of dihydroxy precursors provides stereochemical control but involves multi-step purification.

  • Acid-catalyzed cyclization is cost-effective and scalable but less efficient for electron-rich substrates .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione exhibit significant anticancer properties. Studies have shown that pyrrole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, the chlorinated pyrrole derivatives have been noted for their ability to target specific signaling pathways involved in cancer cell survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research suggests that the presence of chlorine substituents enhances the antibacterial activity against various strains of bacteria. This makes it a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, preliminary studies have indicated that 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione may possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Materials Science

Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties. For instance, incorporating this compound into polymer matrices could enhance their stability and resistance to degradation .

Dyes and Pigments
Due to its vibrant color properties, 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can be utilized in the production of dyes and pigments. The chlorinated structure contributes to its ability to absorb light at specific wavelengths, making it suitable for applications in textiles and coatings .

Environmental Applications

Environmental Remediation
There is growing interest in using this compound for environmental remediation processes. Its potential ability to degrade pollutants in water and soil has been investigated. Studies suggest that chlorinated pyrroles can facilitate the breakdown of hazardous organic compounds through advanced oxidation processes .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAnticancer agentsInduces apoptosis; disrupts cell cycle
Antimicrobial agentsEffective against antibiotic-resistant bacteria
Anti-inflammatory treatmentsPotential for treating chronic inflammatory diseases
Materials SciencePolymer synthesisEnhances mechanical/thermal properties
Dyes and pigmentsVibrant colors for textiles and coatings
Environmental SciencePollution degradationFacilitates breakdown of hazardous compounds

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrrole derivatives exhibited cytotoxic effects against various cancer cell lines. The study highlighted how modifications to the pyrrole structure influenced its activity and suggested further investigation into chlorinated variants like 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione for enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of several chlorinated pyrroles. The findings indicated that compounds with chlorine substitutions showed increased activity against gram-positive and gram-negative bacteria, positioning them as promising candidates for new antibiotic development .

Case Study 3: Environmental Remediation

A recent paper explored the use of chlorinated pyrroles for degrading organic pollutants in contaminated water sources. The results showed significant degradation rates under UV irradiation, suggesting that 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione could play a role in future environmental cleanup strategies.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Binding Interactions: The dichloro and methoxybenzyl groups facilitate binding to target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Substituent Effects on the Maleimide Ring

The maleimide scaffold is highly tunable, with substituents at the N-1 and positions 3/4 significantly altering properties. Below is a comparative table of select analogues:

Compound Name N-1 Substituent 3/4 Substituents Key Applications/Properties References
Target Compound 4-Methoxybenzyl Cl, Cl Hypothesized: Kinase inhibition N/A
1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione 4-Chlorobenzyl Cl, NH(CF3Ph) Antineoplastic activity
3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione 3,4-Dichlorophenyl Cl, Cl Bfl-1 inhibition (IC50 ~0.6–0.8 μM)
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione 4-Fluorophenyl Cl, Cl Herbicide (fluoromide)
3,4-Dichloro-1-(4-penten-1-yl)-1H-pyrrole-2,5-dione 4-Pentenyl Cl, Cl Corrosion inhibitor

Key Observations :

  • Electronic Effects : The 4-methoxybenzyl group in the target compound introduces electron-donating methoxy substituents, contrasting with electron-withdrawing groups (e.g., Cl, F) in analogues. This may enhance solubility in polar solvents compared to halogenated aryl derivatives .
  • Biological Activity : The 3,4-dichlorophenyl analogue () demonstrates potent Bfl-1 inhibition, suggesting that bulky, halogenated aryl groups enhance target binding. The methoxybenzyl group’s steric and electronic profile may modulate similar pathways but with distinct potency .
  • Agricultural Applications : Fluorophenyl derivatives (e.g., fluoromide) are utilized as herbicides, indicating that halogenated N-aryl groups are critical for pesticidal activity .

Physicochemical Properties

Physical constants from fluorophenyl and chlorophenyl analogues provide benchmarks for comparison:

Property 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione Hypothesized Target Compound
Density (g/cm³) 1.63 ~1.55–1.60 (lower due to OCH3)
Boiling Point (°C) 324.7 ~300–310 (reduced polarity)
LogP 3.62 ~2.8–3.2 (enhanced hydrophilicity)

The methoxy group’s electron-donating nature likely reduces LogP compared to halogenated analogues, improving aqueous solubility .

Biological Activity

3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a synthetic organic compound belonging to the pyrrole family. Its unique structure includes a pyrrole ring substituted with dichloromethyl and methoxybenzyl groups, which enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is C12H10Cl2N2O2C_{12}H_{10}Cl_2N_2O_2. The presence of two chlorine atoms and a methoxy group contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds related to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione exhibit significant biological activity, particularly as inhibitors of tyrosine kinases and other enzymes involved in cancer progression. The following sections detail specific biological activities and mechanisms of action.

The mechanism of action for 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves its interaction with key molecular targets:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit the activity of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) which are crucial in cancer cell proliferation and survival .
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound can effectively bind to ATP-binding domains of growth factor receptors, indicating its potential as a targeted therapeutic agent.

Case Studies

Recent studies have highlighted the biological efficacy of pyrrole derivatives similar to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione:

  • Antiproliferative Activity : In vitro studies demonstrated that derivatives exhibited significant antiproliferative effects against various cancer cell lines. For instance, the compound 2a (a derivative) showed growth inhibition in colon cancer cell lines with a GI50 value ranging from 1.0×108M1.0\times 10^{-8}M to 1.6×108M1.6\times 10^{-8}M .
  • Antioxidant Properties : Some derivatives also displayed antioxidant activities alongside their cytotoxic effects, making them potential candidates for multifunctional therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of selected pyrrole derivatives compared to 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione:

Compound NameStructureBiological ActivityReferences
3,4-Dichloro-1-benzyl-1H-pyrrole-2,5-dioneStructureTyrosine kinase inhibition
4-Amino-3-chloro-1H-pyrrole-2,5-dioneStructureAntitumor activity; interacts with EGFR/VEGFR
N-BenzylmaleimideStructureBioconjugation and drug delivery

Synthesis Methods

The synthesis of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can be achieved through several chemical pathways involving solvents like ethanol or dichloromethane and catalysts such as Lewis acids. These methods facilitate the formation of the pyrrole ring while incorporating the desired substituents.

Q & A

Q. How does the dichloro substitution pattern at positions 3 and 4 influence the compound's electronic properties and redox behavior?

  • Methodological Answer : Cyclic voltammetry reveals that the dichloro groups lower the LUMO energy, enhancing electrophilicity. UV-Vis spectroscopy (λmax ~ 320 nm) and time-dependent DFT (TDDFT) correlate absorption bands with charge-transfer transitions involving the chloro-substituted pyrrole ring .

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